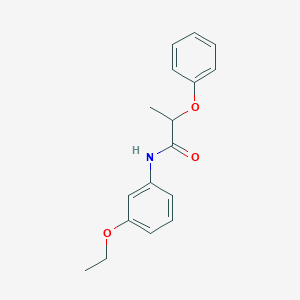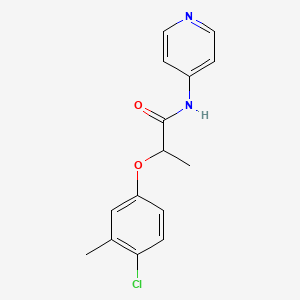![molecular formula C18H28ClNO2 B4408136 1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride
描述
1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride, commonly known as MPPP, is a synthetic compound that belongs to the family of cathinone derivatives. It is a psychoactive substance that has been widely studied for its potential use in scientific research. MPPP is a white crystalline powder that is soluble in water and has a molecular weight of 295.84 g/mol.
作用机制
The exact mechanism of action of MPPP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinone derivatives. This leads to an increase in dopamine levels in the brain, which can result in euphoria, increased energy, and other psychoactive effects.
Biochemical and Physiological Effects
MPPP has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and norepinephrine levels in the brain, leading to increased energy and alertness. MPPP has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, MPPP has been found to have neurotoxic effects, particularly on dopaminergic neurons.
实验室实验的优点和局限性
MPPP has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available for purchase. MPPP is also relatively stable and can be stored for extended periods without significant degradation. However, MPPP has several limitations for use in laboratory experiments. It is a controlled substance in many countries, which can limit its availability for research purposes. Additionally, MPPP has been found to have neurotoxic effects, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on MPPP. One area of interest is the development of new cathinone derivatives with improved therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of MPPP and its effects on the central nervous system. Finally, studies investigating the potential neuroprotective effects of MPPP and other cathinone derivatives may have important implications for the treatment of neurological disorders.
科学研究应用
MPPP has been studied extensively for its potential use in scientific research. It has been used as a reference standard for the analysis of cathinone derivatives in forensic toxicology and drug testing. MPPP has also been used in studies investigating the effects of cathinone derivatives on the central nervous system and their potential as therapeutic agents for the treatment of neurological disorders.
属性
IUPAC Name |
1-[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-17(20)16-7-4-5-8-18(16)21-14-6-11-19-12-9-15(2)10-13-19;/h4-5,7-8,15H,3,6,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQAXPVATDDBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCN2CCC(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4408062.png)
![4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408063.png)

![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)
![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)
